molecular formula C19H26N4O B10993449 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B10993449
M. Wt: 326.4 g/mol
InChI Key: AVOVBIOJMBRWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as the "target compound") is an acetamide derivative featuring a 2,5-dimethylpyrrole moiety linked to a phenyl ring substituted with a 4-methylpiperazine group. Its synthesis involves coupling 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid with 4-(4-methylpiperazin-1-yl)aniline under standard amidation conditions. Structural confirmation was achieved via ¹H NMR, ¹³C NMR, and IR spectroscopy, with elemental analysis validating purity (C: 60.51%, H: 6.14%, N: 17.60%) and a molecular weight of 389.48 g/mol .

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H26N4O/c1-15-4-5-16(2)23(15)14-19(24)20-17-6-8-18(9-7-17)22-12-10-21(3)11-13-22/h4-9H,10-14H2,1-3H3,(H,20,24)

InChI Key

AVOVBIOJMBRWMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the dimethyl groups. The piperazine moiety is then attached to the phenyl ring, and finally, the acetyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was shown to enhance monoclonal antibody production while suppressing cell growth in cultures, indicating a potential application in cancer therapy by modulating immune responses and enhancing therapeutic efficacy .

Sirtuin Activation
Another study highlighted the compound's ability to activate Sirtuin 6 (Sirt6), a protein involved in deacetylation processes that are crucial for regulating various cellular functions. The activation of Sirt6 by this compound was reported to be potent, suggesting its potential use in treating diseases associated with Sirt6 dysfunction, such as metabolic disorders and cancer .

Biotechnological Applications

Monoclonal Antibody Production
The compound has been investigated for its effects on the production of monoclonal antibodies (mAbs). In cell culture studies, it was found to increase cell-specific glucose uptake and adenosine triphosphate (ATP) levels while maintaining cell viability. This suggests that it can be used as a supplement in bioprocesses to enhance mAb production efficiency .

Glycosylation Control
Moreover, the compound has implications for controlling glycosylation patterns in therapeutic proteins. The ability to suppress galactosylation—a critical quality attribute of therapeutic monoclonal antibodies—could lead to improved efficacy and safety profiles of these biologics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. Studies have shown that specific structural components significantly influence biological activity. For example, the presence of the 2,5-dimethylpyrrole moiety was identified as a key feature for enhancing cell-specific productivity in biotechnological applications .

Comparative Analysis of Related Compounds

Compound NameActivity TypeKey Findings
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideMonoclonal Antibody ProductionIncreased cell-specific productivity and ATP levels
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amineAnticancer ActivityExhibited significant anticancer properties in vitro
4-(4-methylpiperazin-1-yl)phenyl derivativesSirtuin ActivationPotently activated Sirt6 deacetylation, showing promise for metabolic disorders

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₂₁H₂₇N₅O 389.48 2,5-dimethylpyrrole, 4-methylpiperazinyl Acetamide, pyrrole, piperazine
N-(4-(4-(2-(2,5-Dimethylpyrrolyl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide C₂₀H₂₂N₄O₃ 366.42 2-oxopyrrolidin, 4-methylpiperazinyl Acetamide, lactam, pyrrole, piperazine
N-[4-({[2-(2,5-Dimethylpyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide C₂₂H₂₄N₄O₃S 448.52 Benzylsulfonamide, dimethylpyrrole Sulfonamide, acetamide, pyrrole
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide C₁₃H₂₀N₄O 248.32 Amino group, 4-methylpiperazinyl Acetamide, amine, piperazine
Key Observations:

Target Compound vs. Lower molecular weight (366.42 vs. 389.48 g/mol) may improve membrane permeability.

Target Compound vs. Sulfonamide Analogue (C₂₂H₂₄N₄O₃S):

  • The sulfonamide group increases polarity, likely enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the target compound’s acetamide .
  • Higher molecular weight (448.52 g/mol) could limit bioavailability.

Target Compound vs. Amino-Substituted Analogue (C₁₃H₂₀N₄O): The primary amine in the analogue improves hydrogen-bonding capacity but reduces metabolic stability due to susceptibility to oxidation . Simplified structure (248.32 g/mol) may favor renal clearance but reduce target specificity.

Biological Activity

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrrole ring and a piperazine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}

Research indicates that compounds with similar structures exhibit various biological activities. For instance, studies have shown that derivatives containing the 2,5-dimethylpyrrole structure can enhance cell-specific productivity in monoclonal antibody production while suppressing cell growth. This effect is attributed to increased glucose uptake and ATP levels in cells during production processes .

Enzymatic Targets

The compound has been shown to interact with specific enzymes:

  • Dihydrofolate reductase (DHFR) : Inhibitors of this enzyme are crucial in cancer therapy due to their role in DNA synthesis.
  • Enoyl-acyl carrier protein reductase : This enzyme is involved in fatty acid biosynthesis, making it a target for antimicrobial agents.

Cell Culture Studies

In vitro studies demonstrate that this compound significantly enhances monoclonal antibody production. For example, when added to cell cultures, it increased the final antibody concentration by approximately 1.5-fold compared to control conditions. This improvement is linked to enhanced cell viability and productivity rates .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the 2,5-dimethylpyrrole component is critical for the biological activity of the compound. Variations in the substituents on the pyrrole or piperazine rings can lead to significant changes in efficacy. For instance, derivatives lacking the 2,5-dimethyl substitution showed reduced activity .

Comparative Data Table

Compound NameActivityReference
MPPBIncreased mAb production; suppressed cell growth
4-DMPBEnhanced glucose uptake; improved ATP levels
2,5-DMPHigh cell-specific productivity; low toxicity

Case Studies

  • Monoclonal Antibody Production : A study demonstrated that the addition of the compound during the production phase led to a significant increase in both yield and quality of monoclonal antibodies produced in CHO cells. The final concentration reached was 1,098 mg/L compared to lower yields without supplementation .
  • Anticancer Potential : In models assessing cytotoxicity against various cancer cell lines, compounds structurally related to this compound exhibited promising results, indicating potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.